7-Amino-4-ethylisoindolinone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
7-amino-4-ethyl-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C10H12N2O/c1-2-6-3-4-8(11)9-7(6)5-12-10(9)13/h3-4H,2,5,11H2,1H3,(H,12,13) |
InChI Key |
VIPYPLJOPSLNLO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2CNC(=O)C2=C(C=C1)N |
Origin of Product |
United States |
Synthetic Methodologies for 7 Amino 4 Ethylisoindolinone and Its Structural Analogues
Retrosynthetic Analysis of 7-Amino-4-ethylisoindolinone
A retrosynthetic analysis of this compound reveals several potential disconnection points, guiding the design of synthetic routes. The primary disconnection is typically made at the amide bond of the lactam ring, leading back to a substituted 2-formylbenzoic acid or a related derivative. This approach is a common strategy in the synthesis of isoindolinones. chim.it
Further disconnection of the substituents on the aromatic ring suggests a starting material like a disubstituted phthalic anhydride (B1165640) or a related benzene (B151609) derivative. The challenge lies in the specific placement of the amino (or a precursor group like nitro) and ethyl groups at positions 4 and 7, respectively. A plausible retrosynthetic pathway would involve:
Amide bond disconnection: This simplifies the isoindolinone to an appropriately substituted ortho-functionalized benzene derivative, such as a 2-(aminomethyl)benzoic acid derivative.
Functional group interconversion: The amino group can be traced back to a more stable and synthetically versatile nitro group, which can be introduced via nitration and subsequently reduced.
C-C and C-N bond disconnections: The ethyl and nitro groups can be disconnected from a simpler benzene precursor, suggesting electrophilic aromatic substitution reactions as key steps in the forward synthesis.
This analysis highlights the critical need for regioselective control during the functionalization of the aromatic ring to achieve the desired 4,7-substitution pattern.
Established Synthetic Routes to the this compound Core
Established methods for the synthesis of the this compound core generally involve multi-step sequences that build upon a pre-functionalized aromatic scaffold.
Multi-step Reaction Sequences for Aromatic Functionalization
The synthesis often commences with a commercially available, appropriately substituted benzene derivative. A common strategy involves the following sequence:
Friedel-Crafts Acylation/Alkylation: Introduction of an ethyl group onto a substituted benzene ring can be achieved via Friedel-Crafts alkylation or acylation followed by reduction. The directing effects of existing substituents are crucial for achieving the desired regiochemistry.
Nitration: A nitro group is typically introduced to the aromatic ring, which serves as a precursor to the final amino group. The position of nitration is governed by the electronic and steric properties of the substituents already present on the ring.
Oxidation: An alkyl side chain, such as a methyl group, is often oxidized to a carboxylic acid, which is a necessary precursor for the cyclization step.
Reduction: The nitro group is reduced to an amino group in one of the final steps of the synthesis.
Cyclization Strategies for Isoindolinone Ring Formation
The formation of the isoindolinone ring is a key step, and several cyclization strategies have been developed. A widely used method involves the condensation of a substituted phthalic anhydride with a primary amine. hep.com.cnrsc.orgresearchgate.net The reaction of a substituted phthalic anhydride with ammonia (B1221849) or a primary amine, often at elevated temperatures, leads to the formation of the corresponding phthalimide, which can then be selectively reduced to the isoindolinone. researchgate.net
Alternative cyclization methods include:
The reaction of o-bromobenzoic acids with primary amines in the presence of a palladium catalyst and carbon monoxide. hep.com.cn
The cyclization of 2-formylbenzoic acids with amines. chim.it
Intramolecular cyclization of N'-benzyl-N,N-dimethylureas via lithiation. beilstein-journals.org
The choice of cyclization strategy often depends on the availability of starting materials and the compatibility of the functional groups present in the molecule.
Regioselective Introduction of Amino and Ethyl Substituents
Achieving the correct regiochemistry for the amino and ethyl groups is a significant challenge. The directing effects of the substituents on the aromatic ring must be carefully considered at each step. For instance, the order of introduction of the functional groups can significantly impact the final substitution pattern.
The direct C-4 alkylation of pyridines has been a longstanding challenge, often requiring pre-functionalized starting materials to achieve regioselectivity. nih.gov While not directly applicable to benzene rings, the principles of controlling regioselectivity through directing groups are transferable. In the context of this compound, a plausible route would start with a molecule that already contains substituents that direct the incoming ethyl and nitro groups to the desired positions.
Novel Synthetic Approaches and Methodological Advancements for this compound
Recent research has focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of substituted isoindolinones.
Development of Chemo- and Regioselective Protocols for this compound Synthesis
Modern synthetic organic chemistry has seen the development of new chemo- and regioselective reactions that can be applied to the synthesis of complex molecules like this compound. mdpi.comresearchgate.netmdpi.com These methods often employ advanced catalytic systems to achieve high levels of selectivity.
For example, palladium-catalyzed cascade reactions have been developed for the synthesis of substituted azaindoles, which are structural analogues of isoindolinones. unl.pt These cascade reactions allow for the formation of multiple bonds in a single operation, leading to increased efficiency.
Furthermore, the development of novel protocols for the regioselective functionalization of aromatic rings is an active area of research. mdpi.commdpi.com These methods could potentially be applied to the synthesis of this compound to overcome the challenges associated with regiochemical control. The use of borylated intermediates has also been explored for the construction of polycyclic isoindolinone scaffolds. scholaris.ca
The following table provides a summary of different synthetic strategies for isoindolinone derivatives, which could be adapted for the synthesis of this compound.
| Synthetic Strategy | Key Reaction | Starting Materials | Advantages | Reference |
| Classical Route | Condensation/Cyclization | Substituted Phthalic Anhydride, Amine | Well-established, readily available starting materials. | hep.com.cnrsc.org |
| Palladium-Catalyzed Carbonylative Cyclization | Oxidative Addition/Carbonylation | o-Bromobenzoic Acid, Amine | Good to excellent yields, milder conditions. | hep.com.cn |
| Lithiation-Substitution-Cyclization | Directed Ortho-Lithiation | N'-benzyl-N,N-dimethylureas, Electrophiles | High yields, easy incorporation of various substituents. | beilstein-journals.org |
| Cascade C-N Cross-Coupling/Heck Reaction | Palladium-Catalyzed Cascade | Amino-o-bromopyridines, Alkenyl Bromides | High efficiency, formation of multiple bonds in one pot. | unl.pt |
Catalyst Development for Enhanced Efficiency in this compound Synthesis
The synthesis of substituted isoindolinones often involves transition-metal-catalyzed reactions, such as palladium-catalyzed C-H activation/functionalization or cyclization reactions. The development of catalysts to enhance the efficiency of synthesizing a molecule like this compound would likely focus on several key areas. mdpi.com
Researchers would aim to develop catalysts that offer high yields and selectivity under mild reaction conditions. This could involve the design of novel ligands for transition metals that can facilitate the specific bond formations required. For instance, the development of bidentate or pincer-type ligands can improve the stability and reactivity of the catalytic species. organic-chemistry.org Furthermore, the choice of the metal center itself is crucial, with research often exploring more earth-abundant and less toxic metals as alternatives to precious metals like palladium. Current time information in Bangalore, IN.
Sustainable and Green Chemistry Approaches in the Synthesis of this compound
Green chemistry principles are increasingly integral to modern synthetic chemistry, aiming to minimize environmental impact. nih.govnih.govbeilstein-journals.orgnih.gov In the context of synthesizing this compound, several green chemistry strategies could be envisioned.
One key principle is atom economy, which seeks to maximize the incorporation of all reactant materials into the final product. beilstein-journals.org Synthetic routes with high atom economy, such as addition reactions, would be preferred over those that generate significant waste. The use of safer solvents is another critical aspect, with a move away from hazardous organic solvents towards greener alternatives like water, ethanol, or supercritical fluids. nih.gov
Derivatization Strategies for Structural Modification of this compound
Derivatization, or the chemical modification of a compound, is a common strategy to explore structure-activity relationships and to develop new molecules with improved properties. For this compound, several sites on the molecule are amenable to derivatization.
Functionalization at the Amino Group of this compound
The primary amino group at the 7-position is a versatile handle for a wide range of chemical transformations. Standard methods for the derivatization of primary amines could be applied. These include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Introduction of alkyl groups via reaction with alkyl halides.
Sulfonylation: Formation of sulfonamides by reacting with sulfonyl chlorides.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
Diazotization: Conversion of the amino group into a diazonium salt, which can then be subjected to a variety of Sandmeyer-type reactions to introduce a wide range of functionalities.
These modifications would allow for the introduction of diverse chemical groups, altering the molecule's polarity, size, and potential for hydrogen bonding.
Modifications at the Ethyl Substituent of this compound
The ethyl group at the 4-position presents a greater challenge for direct modification due to the inertness of C-H bonds. However, modern synthetic methods offer potential avenues for functionalization. Directed C-H activation, using the neighboring isoindolinone ring or other functional groups as directing groups, could enable the introduction of new functionalities at the ethyl chain. organic-chemistry.org Alternatively, a synthetic strategy that builds the ethyl group from a more functionalized precursor could allow for greater diversity at this position.
Diversification of the Isoindolinone Ring System in this compound Analogues
The isoindolinone ring itself can be modified to generate structural analogues. This could involve altering the ring size, introducing heteroatoms, or further substitution on the aromatic portion of the ring system. For example, methods for the synthesis of related heterocyclic structures could be adapted to produce analogues where the isoindolinone core is replaced by a different bicyclic system.
Synthesis of Conformationally Restricted Analogues of this compound
Conformational restriction is a powerful strategy in medicinal chemistry to lock a molecule into a specific bioactive conformation, potentially leading to increased potency and selectivity. For this compound, this could be achieved by introducing additional rings or rigid linkers. For instance, the ethyl group and the amino group could be tethered together to form a new ring, or the isoindolinone ring could be incorporated into a more complex, polycyclic framework. The synthesis of such analogues would require multi-step synthetic sequences and careful planning to control stereochemistry.
Exploration of Molecular Interactions and Biological Activities of 7 Amino 4 Ethylisoindolinone
Cellular Pathway Modulation by 7-Amino-4-ethylisoindolinone
Effects on Gene Expression and Protein Synthesis Mediated by Isoindolinone Derivatives
Isoindolinone derivatives have been shown to exert influence on gene expression and protein synthesis, contributing to their biological effects. Studies on various analogues have demonstrated their ability to modulate the expression of genes involved in critical cellular processes. For instance, certain isoindoline-dione derivatives have been observed to increase the gene expression levels of NRF2 and associated genes like NQO-1 and GSTK1, which are involved in the cellular response to oxidative stress tandfonline.comnih.govresearchgate.net. This suggests a potential mechanism by which these compounds could protect cells from oxidative damage.
Furthermore, the impact of isoindolinone derivatives can extend to proteins that regulate the cell cycle. Some 7-azaisoindigo derivatives, which share a core structural similarity with isoindolinones, have been shown to decrease the expression of cyclin D1, a key regulator of cell cycle progression nih.gov. The modulation of such critical proteins underscores the potential of the isoindolinone scaffold to influence cellular proliferation.
Table 1: Effects of Selected Isoindolinone Derivatives on Gene and Protein Expression
| Derivative Class | Target Gene/Protein | Observed Effect | Cellular Process Affected |
| Isoindoline-diones | NRF2, NQO-1, GSTK1 | Increased expression | Oxidative stress response |
| 7-Azaisoindigos | Cyclin D1 | Decreased expression | Cell cycle regulation |
This table is a summary of findings from studies on various isoindolinone derivatives and may not be representative of this compound.
Interrogation of Cell Cycle Regulation by this compound
While direct studies on this compound are lacking, the isoindolinone core is a recognized scaffold in the design of compounds that regulate the cell cycle. Research on related compounds has revealed that they can disrupt the normal progression of the cell cycle, often leading to cell cycle arrest at specific phases.
For example, novel 3-methyleneisoindolinones have been reported to disrupt the cell cycle in head and neck squamous cell carcinoma cells acs.org. These compounds were found to induce cell cycle arrest, preventing the cells from proceeding to the next phase of division. Similarly, certain 7-azaisoindigo derivatives have been shown to decrease the activity of cyclin-dependent kinase 2 (CDK2) and increase the expression of the endogenous cyclin-dependent kinase inhibitor p27, leading to cell cycle inhibition nih.gov. The ability to interfere with the cell cycle machinery is a key characteristic of many anticancer agents, and the isoindolinone scaffold appears to be a promising starting point for the development of such molecules nih.gov.
Modulation of Apoptotic or Autophagic Pathways by this compound
The induction of programmed cell death, through apoptosis or autophagy, is another significant biological activity associated with isoindolinone derivatives. Apoptosis is a crucial process for removing damaged or unwanted cells, and its induction is a common mechanism of action for many chemotherapeutic drugs.
Studies have shown that certain isoindolinone derivatives can induce apoptosis in cancer cells. For instance, 3-methyleneisoindolinones have been demonstrated to induce apoptosis in head and neck squamous cell carcinoma cells by generating intracellular oxidative stress and disrupting the mitochondrial membrane potential acs.org. Another compound, Isolinderalactone, which contains an isoindolinone-like core, has been shown to induce both apoptosis and autophagy in colorectal cancer cell lines through ROS-mediated signaling nih.govnih.gov. The interplay between apoptosis and autophagy is complex, and in some cases, autophagy can contribute to cell death, while in others, it can be a survival mechanism mdpi.com. The ability of isoindolinone derivatives to modulate these pathways highlights their therapeutic potential.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For the isoindolinone class, SAR studies have provided valuable insights into how different substituents on the isoindolinone core influence their biological effects.
Design Principles for SAR Investigations of this compound Analogues
The design of SAR studies for isoindolinone analogues typically involves systematic modifications of the core structure. Key positions for substitution include the nitrogen atom of the lactam ring, the aromatic ring, and the C3 position. The goal is to identify substituents that enhance potency, selectivity, and pharmacokinetic properties. For a hypothetical SAR study of this compound, one would systematically vary the substituents at the amino and ethyl positions, as well as explore modifications at other positions of the isoindolinone ring system to understand their impact on a specific biological activity.
Positional Scanning and Substituent Effects on Molecular Interactions of this compound
SAR studies on various isoindolinone derivatives have revealed important trends. For example, in a series of C(3)-substituted isoindolinones, the nature of the substituent at this position was found to be crucial for their anticancer activity researchgate.net. Similarly, for 2,3-disubstituted isoindolin-1-one (B1195906) derivatives, the substituents on both the nitrogen and the C3 position significantly influenced their inhibitory activity against the epidermal growth factor receptor (EGFR) researchgate.net. These studies demonstrate that both the nature and the position of substituents play a critical role in determining the biological activity profile of isoindolinone derivatives.
Elucidation of Pharmacophore Features for this compound Interaction
Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (pharmacophore features) required for a molecule to exert a specific biological activity researchgate.netsapub.orgdergipark.org.tr. For isoindolinone derivatives, pharmacophore models can be developed based on a set of active compounds. These models typically highlight the importance of features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings for target interaction nih.gov. A pharmacophore model for a specific target would guide the design of novel this compound analogues with potentially improved activity. For example, a study on pyrrolidine (B122466) and isoindoline (B1297411) derivatives as DPP8 inhibitors utilized pharmacophore modeling to design new derivatives with high affinities for the active site of the protein tandfonline.com.
No Information Available for this compound
Following a comprehensive search of scientific databases and publicly available research, it has been determined that there is no scientific literature available for the chemical compound “this compound.” Consequently, it is not possible to generate an article on its molecular interactions, biological activities, or its development as a chemical probe as outlined in the detailed request.
The requested sections and subsections, including biophysical characterization, target interactions, design of labeled analogues, and applications in cellular assays and proteomics, presuppose the existence of published research on this specific molecule. However, no studies detailing the synthesis, biological evaluation, or mechanistic investigation of this compound could be identified.
Therefore, the generation of a scientifically accurate and informative article strictly adhering to the provided outline is not feasible. The creation of content would require fabricating data and research findings, which falls outside the scope of providing factual and verifiable information.
No data tables or detailed research findings can be presented as none exist in the current body of scientific literature.
Computational and Theoretical Studies of 7 Amino 4 Ethylisoindolinone
Quantum Chemical Calculations for Molecular Properties of 7-Amino-4-ethylisoindolinone
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in computational organic chemistry for elucidating the intrinsic properties of a molecule. nrel.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecular system, thereby providing a wealth of information about its stability, reactivity, and spectroscopic profile. nrel.govnih.gov For a molecule like this compound, DFT calculations using functionals such as B3LYP or M06-2X with basis sets like 6-31G(d,p) or def2-TZVP would be appropriate to achieve a balance between accuracy and computational cost. nrel.govnih.govchimicatechnoacta.ru
The electronic structure of a molecule dictates its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. chimicatechnoacta.ru A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more readily excited.
For this compound, the nitrogen of the amino group and the delocalized electrons of the aromatic system would be expected to contribute significantly to the HOMO, making it a potential electron donor. The carbonyl group and the isoindolinone ring system would likely be major contributors to the LUMO, acting as the primary electron-accepting sites.
A hypothetical table of calculated quantum chemical parameters for this compound is presented below, based on typical outputs from DFT calculations. chimicatechnoacta.ru
| Parameter | Hypothetical Value | Significance |
| EHOMO | -6.45 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -1.98 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 4.47 eV | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. chimicatechnoacta.ru |
| Dipole Moment | 3.12 D | Measure of the overall polarity of the molecule. |
| Ionization Potential | 6.45 eV | Energy required to remove an electron (approximated by -EHOMO). |
| Electron Affinity | 1.98 eV | Energy released when an electron is added (approximated by -ELUMO). |
This table is for illustrative purposes and represents the type of data generated from quantum chemical calculations.
Molecules with rotatable bonds, such as the ethyl group in this compound, can exist in multiple spatial arrangements known as conformations. Conformer analysis involves systematically exploring these different arrangements to identify the most stable, low-energy structures. This is typically done by rotating the single bonds in the molecule and calculating the potential energy at each step.
Quantum chemical calculations can predict various spectroscopic properties, which can aid in the structural confirmation of a synthesized compound. nih.gov
NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts (¹H and ¹³C) for each atom in the molecule. These predicted shifts can be compared with experimental data to confirm the molecular structure. The calculations simulate the magnetic shielding around each nucleus.
IR (Infrared): IR spectroscopy measures the vibrational frequencies of a molecule's bonds. Computational methods can calculate these vibrational frequencies, which correspond to peaks in an IR spectrum. nih.gov For this compound, characteristic predicted peaks would include N-H stretching from the amino group, C=O stretching from the lactam carbonyl, and C-H stretching from the ethyl and aromatic groups.
UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, which correspond to its absorption of UV or visible light. This allows for the prediction of the λ_max (wavelength of maximum absorbance), providing insight into the molecule's chromophores and electronic system.
Molecular Docking and Ligand-Protein Interaction Simulations of this compound
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). endocrine-abstracts.orgmdpi.com This method is central to structure-based drug design, helping to understand and predict ligand-protein interactions at the molecular level. nih.gov The process involves sampling numerous possible conformations of the ligand within the protein's binding site and using a scoring function to rank them. uni-duesseldorf.de
Before docking can be performed, a potential protein target and its binding site must be identified. Binding sites are typically pockets or grooves on the protein's surface. If a crystal structure of the target protein with a co-crystallized ligand exists, that site is often used for docking studies. nih.gov If not, algorithms can be used to predict potential binding pockets based on the protein's surface topology and physicochemical properties. For this compound, a protein target would likely be chosen based on a therapeutic hypothesis, and its binding site would be characterized as a cavity capable of accommodating the isoindolinone core while forming specific interactions with the amino and ethyl groups.
Once a binding site is defined, docking algorithms place the this compound molecule into it in various orientations and conformations. Each of these poses is then scored. The scoring function estimates the binding affinity, often expressed as a negative value in kcal/mol, where a more negative value indicates a stronger, more favorable interaction. nih.govnih.gov
The predicted binding mode reveals the specific interactions that stabilize the ligand-protein complex. For this compound, key interactions would likely include:
Hydrogen Bonds: The amino group (-NH₂) is an excellent hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. These groups would be expected to form hydrogen bonds with polar amino acid residues like aspartate, asparagine, or serine in the binding site. nih.gov
Hydrophobic Interactions: The ethyl group and the benzene (B151609) ring portion of the isoindolinone core are hydrophobic and would likely interact favorably with nonpolar amino acid residues such as leucine, valine, or phenylalanine. endocrine-abstracts.org
Pi-Pi Stacking: The aromatic ring of the isoindolinone could engage in π-π stacking interactions with the aromatic side chains of residues like phenylalanine, tyrosine, or tryptophan.
The stability and dynamics of the most promising docked poses can be further evaluated using molecular dynamics (MD) simulations, which simulate the movement of atoms over time to confirm that the predicted interactions are stable. nih.govfrontiersin.org
A hypothetical table of docking results for this compound against a putative protein kinase target is shown below.
| Putative Protein Target | Docking Score (kcal/mol) | Predicted Key Interacting Residues | Predicted Interaction Types |
| Protein Kinase XYZ | -8.5 | Asp145, Leu83, Phe81 | H-bond with Asp145 (carbonyl O); Hydrophobic interaction with Leu83 (ethyl group); π-π stacking with Phe81 (aromatic ring) |
This table is for illustrative purposes only. The protein target is hypothetical, and the results represent typical outputs from a molecular docking study.
Based on a comprehensive review of scientific literature, detailed computational and theoretical studies specifically focused on the compound This compound are not available in publicly accessible research. The level of specificity requested—including molecular dynamics simulations, rational design roles, and QSAR modeling for this exact molecule—does not correspond to published findings.
Scientific research in computational chemistry is often directed at broader classes of compounds or lead compounds that have shown significant biological activity. While the isoindolinone scaffold is recognized as an important pharmacophore in drug discovery, and computational methods are widely used to study such molecules, the specific ethyl-substituted aminoisoindolinone derivative you requested has not been the subject of dedicated studies in the areas outlined. acs.orgnih.govjmchemsci.com
Therefore, it is not possible to provide scientifically accurate content, research findings, or data tables for the following requested sections:
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Development of Predictive Models for Biological Interaction of this compound
General principles of these computational techniques are well-established, but applying them to this compound without specific research data would be speculative and fall outside the required standards of scientific accuracy. mdpi.comnih.govmdpi.comnih.gov
Descriptors and Statistical Methods in QSAR for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, providing a mathematical framework to correlate the chemical structure of compounds with their biological activity. For derivatives of this compound, QSAR models are constructed by calculating a wide array of molecular descriptors and employing various statistical methods to build a predictive model. These models are instrumental in understanding the structural requirements for a desired biological effect and in guiding the synthesis of new, more potent analogues.
Molecular Descriptors in QSAR
Molecular descriptors are numerical values that encode different aspects of a molecule's structure. In the context of isoindolinone derivatives, a diverse set of descriptors is typically calculated to capture the physicochemical properties crucial for their biological activity. These descriptors can be broadly categorized as follows:
1D Descriptors: These are the simplest descriptors, derived directly from the molecular formula, such as molecular weight and atom counts.
2D Descriptors: These are calculated from the 2D representation of the molecule and include constitutional descriptors (e.g., number of rotatable bonds), topological indices (which describe molecular branching and shape), and connectivity indices.
3D Descriptors: These are derived from the 3D coordinates of the atoms and include geometric parameters like molecular surface area and volume.
Quantum Chemical Descriptors: These are calculated using quantum mechanics and describe the electronic properties of the molecule, such as the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), and dipole moment. researchgate.net
A comprehensive QSAR study on isoindolinone-based inhibitors of the p53-MDM2 interaction utilized a range of 2D descriptors to build their models. nih.gov Similarly, studies on other heterocyclic compounds, like 4,5,6,7-tetrahydrobenzo[D]-thiazol-2-yl derivatives, have also employed a combination of 1D, 2D, and 3D descriptors to develop robust QSAR models. researchgate.net
Interactive Data Table: Classes of Molecular Descriptors for Isoindolinone Derivatives
| Descriptor Class | Examples | Relevance to Biological Activity |
| Constitutional (1D) | Molecular Weight, Atom Count | Influences overall size and passage through biological membranes. |
| Topological (2D) | Connectivity Indices, Balaban Index | Describes molecular shape, branching, and complexity, which affect receptor binding. |
| Physicochemical (2D) | LogP, Molar Refractivity | Relates to hydrophobicity and polarizability, crucial for membrane permeability and target interaction. |
| Geometric (3D) | Molecular Surface Area, Molecular Volume | Defines the steric requirements for fitting into a binding pocket. |
| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment | Governs electronic interactions, such as hydrogen bonding and charge-transfer, with the biological target. |
Statistical Methods in QSAR
Once the molecular descriptors are calculated, various statistical techniques are employed to establish a correlation with the biological activity of the this compound derivatives. The choice of statistical method is crucial for the development of a predictive and robust QSAR model.
Multiple Linear Regression (MLR): This is one of the most common methods used to develop a linear relationship between the dependent variable (biological activity) and a set of independent variables (molecular descriptors). nih.govarxiv.org Forward stepwise-MLR has been successfully applied to isoindolinone derivatives. nih.gov
Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large and there is a high degree of correlation between them. arxiv.org It is a robust method that can handle multicollinearity in the data.
Non-linear Methods: When the relationship between structure and activity is not linear, non-linear methods are employed. These include:
Support Vector Machine (SVM): A powerful machine learning technique that can model complex, non-linear relationships. nih.gov
Artificial Neural Networks (ANN): These are computational models inspired by the structure and function of biological neural networks and are capable of capturing highly complex patterns in the data. researchgate.net
A study on isoindolinone-based p53-MDM2 inhibitors demonstrated the utility of both linear and non-linear methods. nih.gov They initially developed a model using forward stepwise-MLR and subsequently improved its accuracy using enhanced replacement method-MLR (ERM-MLR) and support vector machine regression (SVMR). nih.gov The statistical quality of these models is assessed using various parameters, as shown in the table below.
Interactive Data Table: Statistical Parameters of QSAR Models for Isoindolinone Derivatives
| Method | R² (training) | Q² (loo) | R² (test) | Reference |
| FS-MLR | 0.881 | 0.847 | 0.854 | nih.gov |
| ERM-MLR | 0.914 | 0.894 | 0.903 | nih.gov |
| SVMR | 0.924 | 0.920 | 0.874 | nih.gov |
R² (training): Coefficient of determination for the training set; Q² (loo): Cross-validation coefficient for leave-one-out; R² (test): Coefficient of determination for the external test set.
These statistical parameters indicate the predictive power and robustness of the developed QSAR models, which are essential for their application in virtual screening and library design. nih.gov
Application in Virtual Screening and Library Design for this compound Analogues
The insights gained from QSAR studies, along with other computational techniques like molecular docking, are directly applied to the processes of virtual screening and library design. nih.gov These methods accelerate the discovery of new lead compounds by computationally evaluating large numbers of molecules, thereby reducing the time and cost associated with experimental screening. vjs.ac.vn
Virtual Screening
Virtual screening (VS) is a computational methodology used to search large libraries of chemical compounds to identify those that are most likely to bind to a biological target. nih.govnih.gov For analogues of this compound, VS can be performed using either ligand-based or structure-based approaches.
Ligand-Based Virtual Screening (LBVS): This approach is used when the 3D structure of the biological target is unknown. It relies on the knowledge of known active compounds. The developed QSAR models for isoindolinone derivatives can be used to predict the activity of new compounds in a virtual library. nih.gov The reliability of QSAR models for virtual screening can be validated through receiver operating characteristic (ROC) curve analysis. nih.gov
Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is available, SBVS, primarily through molecular docking, is a powerful tool. als-journal.com In this process, candidate molecules are computationally "docked" into the binding site of the target, and their binding affinity is estimated using a scoring function. nih.gov For instance, in the case of isoindoline (B1297411) esters targeting the GABAA receptor, molecular docking was used to evaluate a library of derivatives. mdpi.com Software like AutoDock and PyRx are commonly used for such virtual screening campaigns. sourceforge.io
Library Design
Computational methods are also integral to the design of focused and diverse chemical libraries of this compound analogues. The goal is to create a set of compounds that systematically explore the relevant chemical space and have a high probability of containing active molecules.
Focused Library Design: QSAR and molecular docking results can guide the design of focused libraries. For example, if a QSAR model indicates that a particular substitution pattern on the isoindolinone core is beneficial for activity, a library can be designed to explore various substituents at that position. This approach was used in the design of isoindolinone-based compounds as potential acetylcholinesterase inhibitors. researchgate.net
Diversity-Oriented Synthesis (DOS): Computational tools can aid in designing libraries with high structural diversity. researchgate.net This is important for exploring new areas of chemical space and identifying novel scaffolds. A study on the design of a library of lactams utilized a Diversity-Oriented Synthesis strategy to generate novel and diverse compounds. researchgate.net
By integrating computational modeling, synthetic chemistry, and in vivo pharmacology, a rational framework for the design of new this compound analogues can be established. mdpi.com This integrated approach allows for the efficient identification of promising candidates for further development.
Advanced Analytical Methodologies for Characterizing 7 Amino 4 Ethylisoindolinone in Complex Systems
Spectroscopic Techniques for Advanced Molecular Elucidation of 7-Amino-4-ethylisoindolinone
Spectroscopic methods are fundamental in providing detailed information about the molecular structure, conformation, and interactions of this compound. High-resolution techniques offer insights into the compound's three-dimensional arrangement and its behavior in solution.
High-Resolution NMR Spectroscopy for Conformational Analysis of this compound
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the structural and conformational analysis of this compound in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments, such as COSY, HSQC, HMBC, and NOESY, allows for the unambiguous assignment of all proton and carbon signals and provides insights into the molecule's spatial arrangement.
The ¹H NMR spectrum would provide characteristic signals for the aromatic protons, the ethyl group's methylene and methyl protons, and the amine protons. The coupling constants between adjacent protons (J-coupling) help to confirm the substitution pattern on the aromatic ring. For a detailed conformational analysis, Nuclear Overhauser Effect Spectroscopy (NOESY) is employed. researchgate.netmdpi.com NOESY detects through-space interactions between protons that are close to each other, typically within 5 Å, allowing for the determination of the preferred orientation of the ethyl group relative to the isoindolinone ring system. By analyzing the cross-peaks in a NOESY spectrum, internuclear distances can be estimated, providing crucial data for building a three-dimensional model of the molecule's predominant conformation in solution. mdpi.com
Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound in CDCl₃
| Position | Atom | Hypothetical Chemical Shift (ppm) | Hypothetical Multiplicity / J (Hz) | Correlation (COSY, HMBC) |
|---|---|---|---|---|
| -CH₂CH₃ | ¹H | 1.25 | t, J = 7.6 | Correlates with -CH₂- |
| -CH₂CH₃ | ¹H | 2.70 | q, J = 7.6 | Correlates with -CH₃ and C4 |
| -NH₂ | ¹H | 4.10 | br s | Correlates with C7, C6 |
| H-5 | ¹H | 6.80 | d, J = 8.0 | Correlates with H-6 |
| H-6 | ¹H | 7.30 | d, J = 8.0 | Correlates with H-5 |
| C=O | ¹³C | 168.5 | - | Correlates with H-5, H-6 |
| C-7a | ¹³C | 145.0 | - | Correlates with H-6 |
| C-4 | ¹³C | 142.0 | - | Correlates with H-5, -CH₂- |
Advanced Mass Spectrometry for Interaction Profiling of this compound
Advanced mass spectrometry (MS) techniques are indispensable for confirming the molecular weight of this compound and for studying its interactions with biological macromolecules, such as proteins. frontiersin.orgresearchgate.netacs.org Soft ionization methods like Electrospray Ionization (ESI) are particularly suited for this purpose as they can transfer intact non-covalent complexes from solution to the gas phase for mass analysis. frontiersin.org
High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is used to determine the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion to produce a characteristic pattern of fragment ions, which serves as a structural fingerprint for confirmation.
For interaction profiling, native MS can be used to study the binding of this compound to a target protein. acs.org By analyzing the mass shift upon binding, the stoichiometry of the protein-ligand complex can be determined. Furthermore, techniques like Limited Proteolysis-Mass Spectrometry (LiP-MS) can identify the specific binding site of the small molecule on the protein by observing changes in protease accessibility upon ligand binding. ethz.ch
Table 2: Predicted MS/MS Fragmentation Pattern for this compound
| Precursor Ion [M+H]⁺ (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 177.1022 | 160.0757 | NH₃ | Loss of the amino group |
| 177.1022 | 149.0964 | CO | Loss of carbonyl group |
| 177.1022 | 148.0886 | C₂H₅ | Loss of the ethyl group |
| 177.1022 | 132.0651 | CO + NH₂ | Sequential loss of carbonyl and amino radical |
Circular Dichroism for Chiral Species Analysis of this compound
Circular Dichroism (CD) spectroscopy is a technique used to analyze chiral molecules. The parent compound, this compound, is achiral as it does not possess a stereocenter. Therefore, it will not exhibit a CD signal.
However, this technique becomes highly relevant for the analysis of chiral derivatives of this compound, which may be synthesized to interact with specific biological targets. For such chiral isoindolinone derivatives, Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, is a powerful method for determining the absolute configuration of the stereocenters. nih.govnih.govresearchgate.net By comparing the experimental VCD spectrum with spectra predicted by Density Functional Theory (DFT) calculations for different enantiomers, the absolute configuration can be unequivocally assigned. researchgate.netcnr.it This is critical in pharmaceutical research where different enantiomers can have vastly different biological activities.
Chromatographic and Separation Techniques for this compound
Chromatographic techniques are essential for the separation, isolation, and quantification of this compound from complex mixtures, such as reaction products or biological samples.
Enantiomeric Separation and Purity Assessment of this compound (if applicable)
As this compound is an achiral molecule, enantiomeric separation is not applicable. However, should chiral derivatives be synthesized, High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) would be the method of choice for separating the enantiomers and determining the enantiomeric excess (ee). researchgate.netgoogle.commdpi.com
For chiral isoindolinone analogues, polysaccharide-based CSPs (e.g., Chiralpak® series) are often effective. google.com The separation is typically achieved under normal-phase or polar organic conditions. The choice of mobile phase, often a mixture of an alkane (like hexane) and an alcohol (like isopropanol), is optimized to achieve baseline resolution between the enantiomers. The enantiomeric purity is then calculated from the relative peak areas in the chromatogram.
Table 3: Example Chiral HPLC Method for a Hypothetical Chiral Derivative of this compound
| Parameter | Condition |
|---|---|
| Column | Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Hexane / Isopropanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Hypothetical tR (Enantiomer 1) | 15.2 min |
| Hypothetical tR (Enantiomer 2) | 18.5 min |
LC-MS/MS for Trace Analysis of this compound in Research Matrices
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of trace levels of compounds like this compound in complex research matrices such as plasma, urine, or cell lysates. nih.govnih.gov The high selectivity of Multiple Reaction Monitoring (MRM) mode combined with the separation power of HPLC allows for accurate quantification even in the presence of interfering substances. mdpi.com
A typical LC-MS/MS method involves sample preparation, often by protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix components. The extract is then injected into a reverse-phase HPLC system (e.g., using a C18 column) for separation. The analyte is detected by a triple quadrupole mass spectrometer operating in positive ESI mode. For quantification, at least two MRM transitions (a quantifier and a qualifier) are monitored to ensure identity and accuracy. The method must be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govmdpi.com
Table 4: Typical LC-MS/MS Parameters for Trace Analysis of this compound
| Parameter | Condition/Value |
|---|---|
| LC System | |
| Column | C18 Reverse-Phase (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition 1 (Quantifier) | 177.1 -> 149.1 |
| MRM Transition 2 (Qualifier) | 177.1 -> 132.1 |
| Hypothetical LOD | 0.05 ng/mL |
| Hypothetical LOQ | 0.20 ng/mL |
X-ray Crystallography and Structural Biology of this compound Complexes
Co-crystallization of this compound with Biological Targets for Structural Determination
No publicly available data exists on the successful co-crystallization of this compound with any biological targets.
Analysis of Binding Interfaces and Interaction Networks of this compound
Without crystal structures, an analysis of the binding interfaces and interaction networks of this compound at an atomic level is not possible.
Protein-Ligand Complex Structure Refinement Involving this compound
There are no reported instances of protein-ligand complex structure refinement specifically involving this compound in the scientific literature.
Scientific Applications of 7 Amino 4 Ethylisoindolinone As a Research Tool
Utilization of 7-Amino-4-ethylisoindolinone in Chemical Biology Research
There is no available information on the use of this compound for probing cellular pathways, elucidating biological functions, or any other application within the field of chemical biology.
Probing Cellular Pathways and Mechanisms with this compound
No studies were found that describe the use of this compound to investigate or interact with any cellular pathways or mechanisms.
Elucidating Novel Biological Functions Using this compound
There is no literature to support the role of this compound in the discovery or characterization of new biological functions.
Application of this compound in High-Throughput Screening Campaigns
No data exists to suggest that this compound has been utilized as a tool or a subject of investigation in high-throughput screening campaigns.
Development of this compound as a Reference Compound for Mechanistic Studies
There is no evidence of this compound being established or used as a reference compound for any mechanistic studies in a research context.
Future Directions and Emerging Research Avenues for 7 Amino 4 Ethylisoindolinone
Integration of 7-Amino-4-ethylisoindolinone Research with Systems Biology Approaches
A systems-level understanding of how this compound and its analogues interact with complex biological networks is crucial for elucidating their mechanisms of action and identifying new therapeutic opportunities. Integrating systems biology approaches can provide a holistic view of the cellular response to these compounds.
Genomics and Transcriptomics: High-throughput sequencing can identify genes and pathways that are modulated upon treatment with this compound derivatives. This could reveal novel targets or explain observed phenotypic effects.
Proteomics: Mass spectrometry-based proteomics can quantify changes in protein expression and post-translational modifications, offering direct insight into the compound's impact on cellular machinery and signaling cascades.
Metabolomics: By analyzing the global metabolic profile of cells or organisms, metabolomics can uncover metabolic pathways disrupted by the compound. This is particularly useful for understanding off-target effects and for identifying biomarkers of response. researchgate.net
Table 1: Systems Biology Approaches in this compound Research
| Approach | Objective | Potential Findings | Key Technologies |
|---|---|---|---|
| Genomics/Transcriptomics | Identify gene expression changes induced by the compound. | Novel drug targets, mechanisms of action, resistance pathways. | RNA-Seq, Microarrays |
| Proteomics | Analyze global protein expression and modification changes. | Direct protein targets, affected signaling networks, biomarkers. | Mass Spectrometry (LC-MS/MS) |
| Metabolomics | Profile changes in small-molecule metabolites. | Disrupted metabolic pathways, off-target effects, toxicity indicators. | NMR Spectroscopy, GC-MS, LC-MS |
Exploration of Novel Synthetic Methodologies for this compound Derivatives
The development of efficient and versatile synthetic methods is paramount for creating diverse libraries of this compound derivatives for structure-activity relationship (SAR) studies. Recent advances in organic synthesis, particularly in transition-metal catalysis, offer powerful tools for this purpose. nih.govsemanticscholar.org
Methodologies for isoindolinone synthesis have evolved significantly, with a focus on C-H activation, cross-coupling, and carbonylation reactions. nih.gov Transition metals such as palladium, rhodium, and ruthenium are frequently used to catalyze the formation of the core isoindolinone structure. nih.govsemanticscholar.org For instance, rhodium-catalyzed C-H functionalization allows for the direct coupling of benzamides with alkenes or alkynes to construct the heterocyclic ring. nih.gov Similarly, copper-catalyzed sp³ C-H functionalization of 2-alkyl-N-substituted benzamides provides an efficient route to various isoindolinones without the need for pre-halogenated substrates or expensive metals. organic-chemistry.org
These modern techniques could be adapted to synthesize novel derivatives of this compound by modifying substituents on the aromatic ring, the nitrogen atom, or the C3 position, thereby enabling a thorough exploration of its chemical space.
Table 2: Emerging Synthetic Methodologies for Isoindolinone Derivatives
| Methodology | Catalyst/Reagent | Description | Applicability to this compound |
|---|---|---|---|
| Transition-Metal Catalyzed C-H Functionalization | Palladium (Pd), Rhodium (Rh), Ruthenium (Ru) | Directly forms C-C or C-N bonds on the aromatic core, enabling efficient construction of the isoindolinone ring. nih.govsemanticscholar.org | Allows for late-stage diversification of the core structure to create a wide range of analogues. |
| Copper-Catalyzed sp³ C-H Functionalization | Copper (Cu) | Enables the synthesis of isoindolinones from readily available 2-alkyl-N-substituted benzamides. organic-chemistry.org | Provides a cost-effective and efficient route for creating derivatives with varied N-substituents. |
| Photoredox Catalysis | Visible-light photocatalysts | Uses light to initiate radical-based cyclization reactions under mild conditions. | Offers a green chemistry approach to synthesizing complex derivatives that may not be accessible through thermal methods. |
| Electrochemical Synthesis | Carbon electrodes | Drives the reductive cyclization of imides to form the lactam ring in a controlled manner. organic-chemistry.org | Provides a sustainable and scalable method for producing the core scaffold. |
Advanced Computational Modeling and Artificial Intelligence in the Design of this compound Analogues
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govfrontiersin.org By training ML algorithms like random forests or support vector machines on a dataset of known this compound derivatives and their activities, predictive QSAR models can be built to screen virtual libraries and prioritize candidates for synthesis. frontiersin.orgsemanticscholar.org
Structure-Based Drug Design (SBDD): If the three-dimensional structure of a biological target is known, molecular docking simulations can predict how different analogues of this compound bind to the active site. This information guides the design of new molecules with enhanced binding affinity and specificity. nih.gov
De Novo Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can design entirely new molecules from scratch. nih.gov These models can be trained on the principles of chemistry and the structural features of known active isoindolinones to generate novel analogues of this compound with desired properties.
Unexplored Biological Systems and Interactions for this compound
While isoindolinone derivatives are known for a range of biological activities, the full spectrum of their interactions within biological systems remains largely unexplored. Future research should focus on identifying novel biological targets and potential therapeutic applications beyond their current scope.
A key area of investigation is the compound's "off-target" effects. Off-target interactions, which occur when a drug binds to unintended molecules, are often viewed as a source of adverse effects but can also represent opportunities for drug repurposing. nih.govnih.gov Systematic screening of this compound and its derivatives against broad panels of receptors, enzymes, and ion channels could uncover unexpected activities.
Furthermore, exploring the efficacy of these compounds in models of diseases not traditionally associated with isoindolinones could yield new therapeutic avenues. For instance, investigating their role in modulating inflammatory pathways, neurodegenerative processes, or metabolic disorders could expand their clinical potential. Techniques such as chemoproteomics can be employed to pull down protein targets directly from cell lysates, providing an unbiased method for identifying novel molecular interactions.
Addressing Gaps in Current Knowledge Regarding this compound Research
Despite the potential of the isoindolinone scaffold, several knowledge gaps impede the clinical translation of compounds like this compound. A concerted research effort is needed to address these limitations.
Mechanism of Action: For many isoindolinone-based compounds, the precise molecular mechanism of action is not fully understood. Future studies should employ a combination of biochemical, biophysical, and cell-based assays to definitively identify primary targets and elucidate downstream signaling effects.
Structure-Activity Relationship (SAR) Specificity: A comprehensive understanding of how specific structural modifications to the this compound core affect target binding and selectivity is often lacking. A systematic synthesis and screening of diverse analogues are required to build robust SAR models. nih.gov
Biomarkers of Response: Identifying which patient populations are most likely to respond to a drug is a cornerstone of personalized medicine. Integrated omics analyses (genomics, proteomics, metabolomics) of preclinical models treated with this compound derivatives can help identify predictive biomarkers.
Resistance Mechanisms: As with any therapeutic agent, the potential for acquired resistance is a significant concern. Investigating the mechanisms by which cells might become resistant to these compounds is crucial for developing strategies to overcome or prevent it.
By systematically addressing these gaps, the research community can pave the way for the successful development of novel therapeutics derived from the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-Amino-4-ethylisoindolinone, and what factors influence yield optimization?
- Methodological Answer: Synthesis typically involves cyclization of precursor amines or ketones under acidic/basic conditions. For example, analogous isoindolinones are synthesized via reductive amination or Pd-catalyzed coupling . Key factors include reaction temperature (optimal range: 80–120°C), solvent polarity (e.g., DMF for solubility), and catalyst selection (e.g., Pd/C for hydrogenation). Yield optimization requires iterative testing of stoichiometric ratios (e.g., 1:1.2 amine:carbonyl) and purification via recrystallization (ethanol/water mixtures) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer:
- NMR : H and C NMR confirm substituent positions (e.g., ethyl group at C4, amino at C7) and hydrogen bonding in the isoindolinone core .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% required for pharmacological studies) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated m/z 190.12 for CHNO) .
Advanced Research Questions
Q. How can computational chemistry methods (e.g., DFT) be applied to elucidate reaction mechanisms involving this compound?
- Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) model transition states during cyclization or functionalization. For example, simulating the energy barrier for amide bond formation in the isoindolinone core identifies rate-limiting steps. Molecular docking (AutoDock Vina) predicts bioactivity by analyzing binding affinities to target enzymes (e.g., kinases) .
Q. What strategies should researchers employ when encountering contradictory data in the synthesis or bioactivity assessment of this compound?
- Methodological Answer:
- Replication : Repeat experiments under identical conditions (e.g., inert atmosphere, anhydrous solvents) to rule out environmental variability .
- Statistical Analysis : Apply ANOVA or t-tests to compare bioactivity datasets (e.g., IC values) across multiple trials .
- Cross-Validation : Use orthogonal assays (e.g., fluorescence polarization vs. SPR for binding studies) to confirm results .
Q. How should researchers design controlled experiments to isolate the effects of substituent groups on the bioactivity of this compound derivatives?
- Methodological Answer:
- Variable Isolation : Synthesize derivatives with single substitutions (e.g., replacing ethyl with methyl at C4) while keeping other groups constant .
- Dose-Response Curves : Test each derivative at 6–8 concentrations (e.g., 0.1–100 µM) in cell-based assays (e.g., MTT for cytotoxicity) .
- Control Groups : Include parent compound and vehicle-only controls to normalize background noise .
Q. What advanced analytical techniques (e.g., X-ray crystallography, in silico modeling) are critical for resolving structural ambiguities in this compound derivatives?
- Methodological Answer:
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in single crystals (data collection at 100K with synchrotron radiation) .
- Molecular Dynamics Simulations : Predict conformational stability (e.g., NAMD software with CHARMM force fields) under physiological conditions .
Data Presentation and Validation
Q. How can researchers ensure reproducibility when reporting synthetic yields or bioactivity data for this compound?
- Methodological Answer:
- Detailed Protocols : Document reaction parameters (e.g., ramp rates during heating, stirring speed) in supplementary materials .
- Raw Data Archiving : Deposit NMR spectra, chromatograms, and crystallographic data in public repositories (e.g., PubChem, Cambridge Structural Database) .
Q. What statistical methods are appropriate for analyzing dose-dependent bioactivity trends in this compound studies?
- Methodological Answer:
- Nonlinear Regression : Fit data to sigmoidal curves (GraphPad Prism) to calculate EC/IC values .
- Error Analysis : Report standard deviations (≥3 replicates) and use Kolmogorov-Smirnov tests to assess normality .
Ethical and Safety Considerations
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
